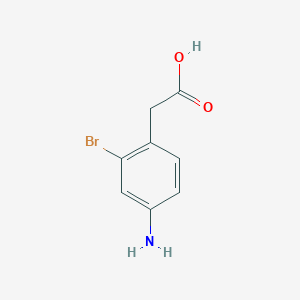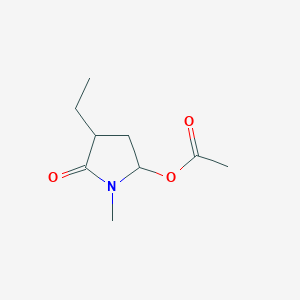
2-(4-Amino-2-bromophenyl)acetic acid
Vue d'ensemble
Description
2-(4-Amino-2-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-bromophenyl)acetic acid typically involves the following steps:
Preparation of 4-Bromophenol: This is achieved by reacting para-bromophenyl ether with sodium hydroxide to yield 4-bromophenol.
Formation of 2-Bromo-2-(4-bromophenyl)acetic acid: 4-Bromophenol is then reacted with bromoacetic acid to produce 2-bromo-2-(4-bromophenyl)acetic acid.
Amination: The final step involves reacting 2-bromo-2-(4-bromophenyl)acetic acid with ammonia to obtain this compound.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Condensation Reactions: The carboxylic acid group can form amides or esters through condensation reactions with amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Catalysts like sulfuric acid or hydrochloric acid for esterification or amidation reactions.
Major Products:
Substitution Products: Various substituted phenylacetic acids.
Oxidation Products: Oxidized derivatives of the amino group.
Condensation Products: Amides and esters of this compound.
Applications De Recherche Scientifique
2-(4-Amino-2-bromophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-2-bromophenyl)acetic acid involves its interaction with various molecular targets:
Molecular Targets: The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes.
Pathways Involved: The compound may influence biochemical pathways by acting as a substrate or inhibitor of specific enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic Acid: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-2-phenylacetic Acid:
2-(4-Amino-2-chlorophenyl)acetic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 2-(4-Amino-2-bromophenyl)acetic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
2-(4-amino-2-bromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORIRQTEDDNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile](/img/structure/B3277936.png)

![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)
![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)

![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)
![Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-](/img/structure/B3277993.png)




